molecular formula C15H18N2O2S B4429971 N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide

N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide

Cat. No. B4429971
M. Wt: 290.4 g/mol
InChI Key: ITOHASRMUSZKIY-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide, also known as BTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTEC belongs to the class of benzothiophene derivatives and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit the growth of cancer cells. Additionally, this compound has been found to have neuroprotective effects by protecting neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. Additionally, this compound has been extensively studied for its potential therapeutic applications, providing a solid foundation for further research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties fully. Additionally, this compound has not been extensively studied for its potential side effects, and caution should be exercised when using it in lab experiments.

Future Directions

There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide. One potential area of research is the development of this compound-based drugs for cancer treatment. Additionally, more research is needed to understand the mechanism of action of this compound fully and its potential therapeutic applications in other diseases such as neurodegenerative diseases. Furthermore, the potential side effects of this compound should be studied further to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential side effects. With further research, this compound has the potential to be a valuable therapeutic agent for various diseases.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect neurons from oxidative stress-induced cell death, making it a potential therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(16-5-6-17-7-9-19-10-8-17)13-11-20-14-4-2-1-3-12(13)14/h1-4,11H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOHASRMUSZKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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